1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone
Overview
Description
1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone is a useful research compound. Its molecular formula is C13H10FNO and its molecular weight is 215.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacophore Design and Drug Development
1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone derivatives are vital in the field of drug development, particularly as selective inhibitors in pharmacophore design. These compounds, often with a substituted imidazole scaffold, target the p38 mitogen-activated protein (MAP) kinase, a crucial player in proinflammatory cytokine release. The structures of these inhibitors, including their 4-fluorophenyl rings and pyridine substituents, bind selectively to the adenosine 5'-triphosphate (ATP) pocket, showcasing their potential in developing targeted therapies for inflammatory diseases (Scior et al., 2011).
Fluorescent Chemosensors
Compounds based on 4-methyl-2,6-diformylphenol (DFP), structurally related to this compound, have been extensively used to develop chemosensors. These DFP-based chemosensors exhibit high selectivity and sensitivity, making them ideal for detecting various analytes, including metal ions, anions, and neutral molecules. The presence of formyl groups in DFP compounds allows for significant modulations in sensing selectivity and sensitivity, highlighting their importance in analytical chemistry (Roy, 2021).
Synthesis of Hydroxycoumarins
Hydroxycoumarins are significant in pharmaceutical, perfumery, and agrochemical industries. 1-(2-Hydroxyphenyl)ethanone, structurally related to this compound, is a crucial precursor in the synthesis of various hydroxycoumarins. These compounds, especially 3-hydroxycoumarin, have been the subject of extensive research due to their various chemical, photochemical, and biological properties (Yoda, 2020).
Development of Optoelectronic Materials
Compounds containing a pyrimidine ring, akin to the structure of this compound, have been utilized in the creation of optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has resulted in the development of novel materials with applications in electronic devices, luminescent elements, and photoelectric conversion elements. These materials' electroluminescent properties are crucial for fabricating organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (Lipunova et al., 2018).
Mechanism of Action
Target of Action
The primary target of 1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone Similar compounds have been found to target the insect ryanodine receptor (ryr), which is a promising target for the development of novel insecticides .
Mode of Action
The exact mode of action of This compound Related compounds have been suggested to act as possible activators of the insect ryr . This interaction could potentially lead to changes in calcium ion balance within the insect cells, disrupting normal cellular functions.
Biochemical Pathways
The biochemical pathways affected by This compound The activation of the ryr by similar compounds can lead to an increase in intracellular calcium levels . This could potentially affect various downstream pathways, including those involved in muscle contraction and neurotransmission.
Result of Action
The molecular and cellular effects of This compound The activation of the ryr by similar compounds can lead to disruptions in normal cellular functions due to changes in calcium ion balance .
Biochemical Analysis
Biochemical Properties
1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the ryanodine receptor (RyR) in insects, suggesting its potential as an activator of this receptor . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their activity or function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the ryanodine receptor can lead to alterations in calcium signaling within cells, which is crucial for various cellular processes . Additionally, it may impact gene expression by modulating the activity of transcription factors or other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, molecular docking studies have shown that it can bind to the ryanodine receptor, potentially activating it and altering calcium release within cells . These interactions can also lead to changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its efficacy . Long-term effects on cellular function have also been observed, with prolonged exposure potentially leading to alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as activating specific receptors or enzymes. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses may lead to excessive activation of the ryanodine receptor, resulting in detrimental effects on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels within cells. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can affect its interactions with other biomolecules and its overall efficacy .
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-pyridin-4-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-12-3-1-11(2-4-12)13(16)9-10-5-7-15-8-6-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPVQCWVMWIUDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=CC=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438216 | |
Record name | 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6576-05-2 | |
Record name | 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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